molecular formula C8H16ClNO2 B1440747 3-Pyrrolidinyl 2-methylpropanoate hydrochloride CAS No. 1219841-63-0

3-Pyrrolidinyl 2-methylpropanoate hydrochloride

Cat. No. B1440747
M. Wt: 193.67 g/mol
InChI Key: SOKJWZJAPHLXEV-UHFFFAOYSA-N
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Description

“3-Pyrrolidinyl 2-methylpropanoate hydrochloride” is a chemical compound with the molecular formula C8H16ClNO2 and a molecular weight of 193.67 g/mol. It’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of “3-Pyrrolidinyl 2-methylpropanoate hydrochloride” is characterized by a five-membered pyrrolidine ring. This saturated scaffold is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Scientific Research Applications

Synthesis of Pyrrolidinone Derivatives

One notable application of related chemical structures involves the efficient synthesis of pyrrolidinone derivatives through a nitro-Mannich/lactamization cascade. This method is broad in scope, highly diastereoselective, and can be extended to cyclic imines for the formation of polycyclic pyrrolidinone derivatives, showcasing its utility in synthesizing complex organic compounds with potential pharmacological applications (Pelletier, Ray, & Dixon, 2009).

Polar Cycloaddition Reactions

Research into pyrrolidines, important for their biological effects and applications in medicine and industry, includes studying their synthesis through polar [3+2] cycloaddition reactions. This demonstrates the compound's potential in facilitating reactions under mild conditions to produce biologically active pyrrolidine derivatives (Żmigrodzka et al., 2022).

Enamine Chemistry in Synthesis

The compound has been utilized in enamine chemistry for the synthesis of furan derivatives through reductive cyclization, highlighting its versatility in creating heterocyclic compounds which are crucial in the development of new drugs and materials (Carlsson, El‐Rarbary, & Lawesson, 2010).

Hydrolysis and Structural Characterization

In another study, controlled hydrolysis of aryltellurium trichlorides using 2-pyrrolidinones led to the isolation and structural characterization of monomeric aryltellurium(IV) monohydroxides. This research underscores the chemical's role in facilitating reactions that yield compounds with potential for further chemical manipulation and analysis (Misra et al., 2011).

properties

IUPAC Name

pyrrolidin-3-yl 2-methylpropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-6(2)8(10)11-7-3-4-9-5-7;/h6-7,9H,3-5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOKJWZJAPHLXEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OC1CCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Pyrrolidinyl 2-methylpropanoate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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